2-(4-Chloro-2-indanyl) ethanol
Description
These compounds are characterized by a hydroxyl-bearing ethyl chain attached to a substituted aromatic or indane ring system. The chloro substituent(s) on the aromatic ring influence electronic, steric, and solubility properties, making these compounds relevant in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
127425-76-7 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-(4-chloro-2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H13ClO/c12-11-3-1-2-9-6-8(4-5-13)7-10(9)11/h1-3,8,13H,4-7H2 |
InChI Key |
UNWOLMVQCGIERL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Cl)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
The chloro group in 2-(4-Chloro-2-indanyl)ethanol can undergo nucleophilic substitution under appropriate conditions. Similar compounds, such as 2-chloro-2-(4-chlorophenyl)ethanol, react via an SN2 mechanism when treated with zirconium(IV) chloride in acetonitrile at 20°C, yielding 91% substitution products . For indanyl-containing analogs, substitution may involve intermediates like chlorosulfites or dibromophosphites, as seen in reactions with thionyl chloride or phosphorus tribromide .
Reaction Conditions for Substitution
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| ZrCl₄ | Acetonitrile | 20°C | 91% | |
| Thionyl chloride | DMF | 110–115°C | 90% |
Elimination Reactions
The compound may undergo E2 elimination to form alkenes if β-hydrogens are present. For alcohols, acid-catalyzed dehydration typically follows an E1 mechanism for secondary/tertiary alcohols and E2 for primary alcohols, producing alkenes via Zaitsev’s rule . For example, ethanol derivatives with adjacent protons can form alkenes under acidic conditions (e.g., H₂SO₄), though specific data for the indanyl derivative is not explicitly reported.
Functionalization of the Indanyl Group
The indanyl ring may participate in electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylations). While direct evidence for 2-(4-Chloro-2-indanyl)ethanol is lacking, related indanyl compounds (e.g., 4-substituted 1-indanyl chrysanthemates) undergo reactions involving tosylate formation and subsequent nucleophilic substitutions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, as demonstrated for 4'-chloro-2-nitrobiphenyl synthesis , could theoretically apply if the chloro group is activated. These reactions typically use aryl halides and coupling partners (e.g., boronic acids) with palladium catalysts under basic conditions.
Key Challenges and Considerations
-
Stability : Chloro-indanyl compounds may exhibit sensitivity to light or moisture, requiring inert conditions.
-
Regioselectivity : Substitution on the indanyl ring must avoid interference from the chloro group.
-
Mechanistic Insights : SN2 mechanisms dominate for primary alcohols, while E1/E2 pathways govern elimination .
Data Tables
Table 1: Synthesis Yields and Conditions
| Reaction Type | Reagent | Yield | Reference |
|---|---|---|---|
| Substitution | ZrCl₄ | 91% | |
| Substitution | Imidazole/DMF | 90% |
Table 2: Elimination Mechanisms
| Alcohol Type | Mechanism | Key Factors |
|---|---|---|
| Primary | E2 | β-hydrogen availability |
| Secondary/Tertiary | E1 | Carbocation stability |
Comparison with Similar Compounds
The following analysis compares structural analogs based on substitution patterns, physicochemical properties, and synthetic routes.
Structural and Functional Group Variations
a) 2-(4-Chlorophenoxy)ethanol
- Structure: Ethanol linked via an ether bond to a 4-chlorophenyl group (C₈H₉ClO₂).
- Key Properties: Molecular weight: 172.609 g/mol. Solubility: Moderate in polar solvents (e.g., ethanol, chloroform) due to the ether and hydroxyl groups. Applications: Used as a fungicide (e.g., Fungisan) and intermediate in organic synthesis .
b) 2-Chloro-2-(4-chloro-phenyl)ethanol
- Structure: Ethanol with two chlorine atoms (one on the phenyl ring, one on the ethyl chain; C₈H₈Cl₂O).
- Key Properties: Higher molecular weight (191.06 g/mol) compared to mono-chlorinated analogs. Increased lipophilicity due to dual chloro substituents, affecting membrane permeability in biological systems .
c) 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol
- Structure: Ethanol with a trichloromethyl group and a 4-chlorophenyl substituent (C₉H₇Cl₄O).
- Key Properties: Steric hindrance from the trichloromethyl group reduces reactivity in nucleophilic substitutions. Potential applications as a precursor for insecticides or herbicides .
d) 2-Amino-2-(4-chlorophenyl)ethanol
- Structure: Ethanol with an amino group and 4-chlorophenyl substituent (C₈H₁₀ClNO).
- Key Properties: Basic amino group enhances water solubility and hydrogen-bonding capacity. Used in chiral synthesis of pharmaceuticals, such as β-blockers .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Chlorophenoxy)ethanol | C₈H₉ClO₂ | 172.61 | Not reported | Ether, hydroxyl, chloro |
| 2-Chloro-2-(4-chloro-phenyl)ethanol | C₈H₈Cl₂O | 191.06 | Not reported | Hydroxyl, dual chloro |
| 2-Amino-2-(4-chlorophenyl)ethanol | C₈H₁₀ClNO | 171.63 | 283–285 (as HCl salt) | Amino, hydroxyl, chloro |
| 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol | C₉H₇Cl₄O | 278.89 | >300 | Trichloromethyl, hydroxyl, chloro |
Notes:
- Chloro substituents increase molecular weight and lipophilicity, reducing water solubility.
- Amino groups enhance solubility and reactivity in acidic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chloro-2-indanyl)ethanol, and how can purity be maximized?
- Methodology : Start with a nucleophilic substitution reaction between 4-chloro-2-indanol and ethylene oxide under controlled alkaline conditions (e.g., NaOH catalysis). Use inert gas purging to prevent oxidation. For purification, employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate 8:2 to 6:4) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
- Critical Note : Monitor reaction progress using TLC to avoid over-alkylation byproducts.
Q. How should 2-(4-Chloro-2-indanyl)ethanol be stored to ensure long-term stability?
- Guidance : Store the compound in amber glass vials under an inert atmosphere (argon or nitrogen) at –20°C. Due to its hygroscopic nature, include desiccant packs in storage containers. Avoid exposure to light, as the chloroindane moiety may undergo photodegradation .
Q. What spectroscopic techniques are essential for structural characterization?
- Protocol :
- NMR : Use - and -NMR in deuterated chloroform (CDCl) to identify the indanyl proton environment (e.g., aromatic protons at δ 6.8–7.2 ppm) and ethanol side-chain signals (δ 3.6–4.0 ppm).
- IR : Confirm hydroxyl (O–H stretch ~3300 cm) and C–Cl (600–800 cm) functional groups.
- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 212.6 for CHClO) .
Advanced Research Questions
Q. How can conflicting NMR data for 2-(4-Chloro-2-indanyl)ethanol derivatives be resolved?
- Analysis : Discrepancies often arise from conformational isomerism or solvent effects. Use variable-temperature NMR to observe dynamic processes (e.g., hindered rotation of the indanyl group). Cross-validate with computational methods (DFT calculations for chemical shift predictions) and X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies mitigate side reactions during functionalization of the ethanol moiety?
- Experimental Design :
- Protect the hydroxyl group using TBDMS-Cl or acetyl chloride before introducing electrophilic reagents.
- Optimize reaction stoichiometry to avoid over-substitution (e.g., Grignard reactions require strict anhydrous conditions).
- Monitor byproducts via LC-MS and adjust reaction time/temperature iteratively .
Q. How can the bioactivity of 2-(4-Chloro-2-indanyl)ethanol be systematically evaluated?
- Framework :
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) using human hepatocyte models.
- ADMET profiling : Assess metabolic stability (microsomal incubation) and permeability (Caco-2 cell monolayers).
- Mechanistic studies : Use molecular docking to predict binding interactions with target proteins (e.g., kinases or GPCRs) .
Safety and Handling
Q. What safety protocols are critical when handling 2-(4-Chloro-2-indanyl)ethanol?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate. Dispose via hazardous waste channels .
- Exposure Response : For skin contact, rinse immediately with 5% polyethylene glycol solution; for inhalation, administer oxygen and seek medical attention .
Data Contradiction and Troubleshooting
Q. Why might GC-MS analysis show unexpected peaks for 2-(4-Chloro-2-indanyl)ethanol?
- Root Cause : Thermal decomposition during GC injection (common for chloroalkanol derivatives).
- Solution : Derivatize the compound (e.g., silylation with BSTFA) to enhance volatility. Alternatively, switch to LC-MS with APCI ionization to avoid degradation .
Q. How to address low yields in large-scale synthesis?
- Process Optimization : Transition from batch to continuous-flow reactors for better temperature control and mixing. Use in-line IR spectroscopy for real-time monitoring. Scale purification via simulated moving bed (SMB) chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
